

Tribenzylamine: A Symmetrical Tertiary Amine for Advanced Scientific Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribenzylamine*

Cat. No.: *B1683019*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tribenzylamine, a symmetrical tertiary amine with the formula $N(CH_2C_6H_5)_3$, stands as a significant compound in the landscape of organic chemistry. Characterized by a central nitrogen atom bonded to three benzyl groups, this white crystalline solid has historical importance as one of the initial compounds synthesized via the Leuckart reaction.^{[1][2]} Today, it continues to be a valuable molecule in contemporary research, serving as a versatile building block, a catalyst, and a model substrate in the development of novel synthetic methodologies.^{[1][3]} This technical guide provides a comprehensive overview of **tribenzylamine**, detailing its physicochemical and spectroscopic properties, key synthetic routes with experimental protocols, and a typical characterization workflow, tailored for professionals in research and development.

Core Properties of Tribenzylamine

A thorough understanding of the physical and chemical characteristics of **tribenzylamine** is fundamental for its application in research and synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of Tribenzylamine

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₁ N	[1]
Molecular Weight	287.41 g/mol	[1]
Appearance	White to light cream crystalline powder	[1]
Melting Point	91-94 °C	[1]
Boiling Point	385 °C	[2]
Solubility	Insoluble in water; Soluble in ethanol, chloroform, and toluene	[1]
Density	1.056 g/cm ³ (predicted)	

Table 2: Spectroscopic Data of Tribenzylamine

Spectroscopic Technique	Key Data Points	Reference(s)
¹ H NMR (CDCl ₃)	δ ~3.5 (s, 6H, CH ₂), δ ~7.2-7.4 (m, 15H, Ar-H)	
¹³ C NMR (CDCl ₃)	δ ~58 (CH ₂), δ ~127-129 (Ar-C), δ ~139 (ipso-Ar-C)	
Mass Spectrometry (EI)	m/z 287 (M ⁺), 196 ([M-CH ₂ Ph] ⁺), 91 ([CH ₂ Ph] ⁺)	
Infrared (IR)	~3060, 3020 cm ⁻¹ (Ar C-H stretch), ~2810 cm ⁻¹ (CH ₂ stretch), ~1490, 1450 cm ⁻¹ (Ar C=C stretch)	

Synthesis of Tribenzylamine: Key Methodologies and Protocols

The synthesis of **tribenzylamine** can be achieved through several established methods in organic chemistry. The two primary routes are the N-alkylation of dibenzylamine and the historic Leuckart reaction.

N-Alkylation of Dibenzylamine with Benzyl Halide

A reliable and common method for preparing **tribenzylamine** is the nucleophilic substitution reaction between dibenzylamine and a benzyl halide, such as benzyl bromide, in the presence of a base.

Experimental Protocol: N-Alkylation of Dibenzylamine

Materials:

- Dibenzylamine
- Benzyl bromide
- Anhydrous acetonitrile
- A non-nucleophilic hindered base (e.g., N,N-diisopropylethylamine or a proton sponge)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 equivalent) in anhydrous acetonitrile.
- Add the non-nucleophilic hindered base (1.5 equivalents) to the solution.
- Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.

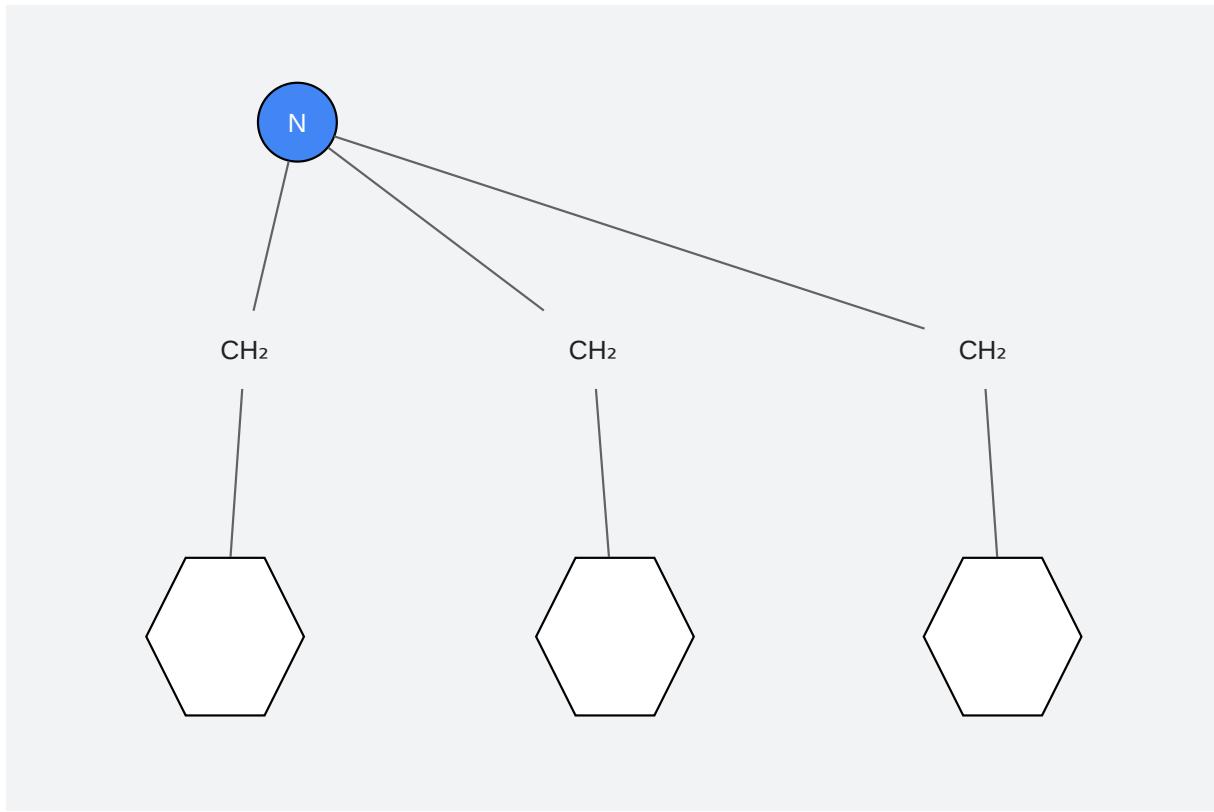
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **tribenzylamine** by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield a white crystalline solid.[3]

The Leuckart Reaction

Historically, **tribenzylamine** was one of the first compounds synthesized using the Leuckart reaction.[1][2] This reaction involves the reductive amination of an aldehyde or ketone, where formamide or ammonium formate serves as both the nitrogen source and the reducing agent. Prolonged heating of benzaldehyde with formamide can lead to the formation of **tribenzylamine**.[1]

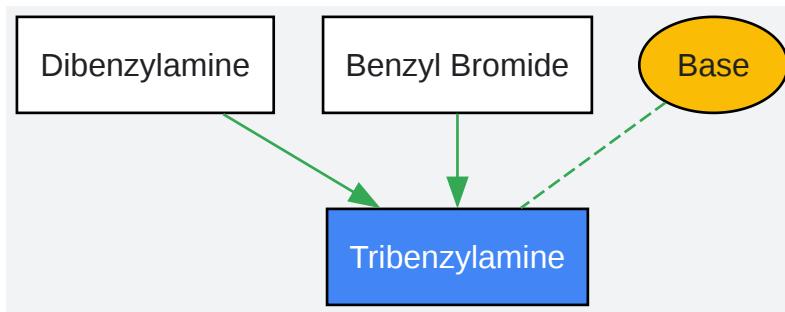
Experimental Protocol: Leuckart Synthesis of **Tribenzylamine** (General Procedure)

Materials:

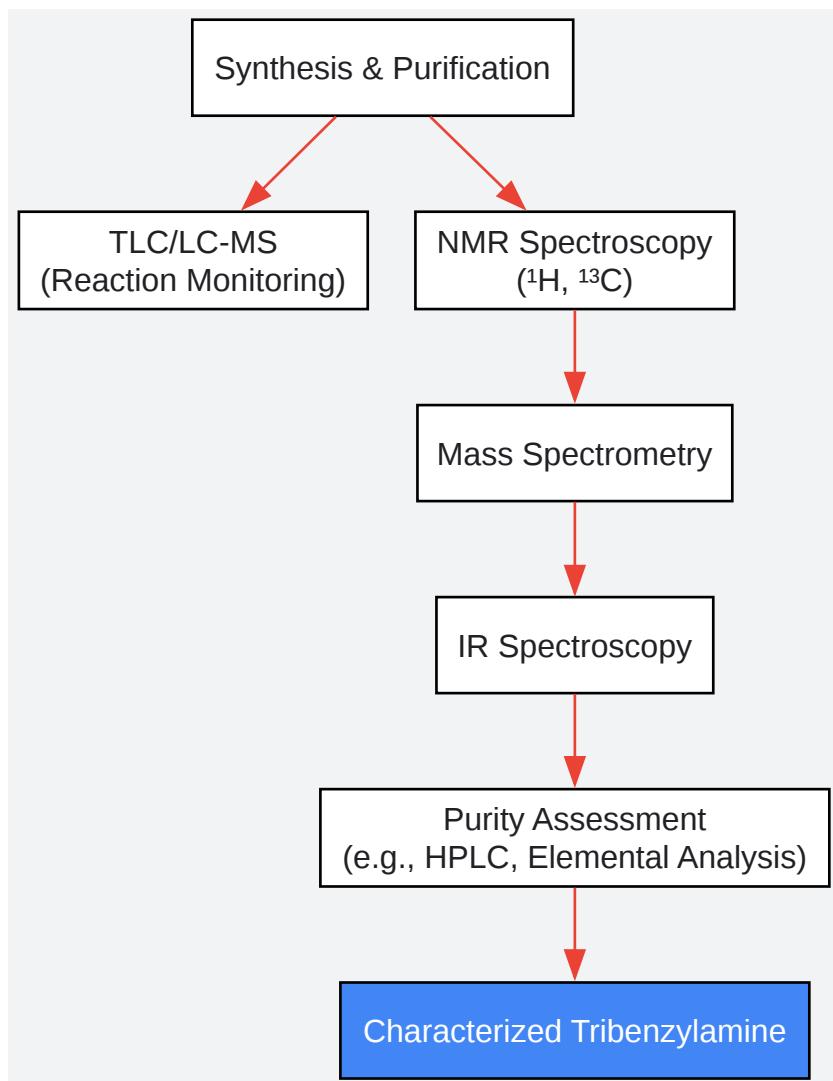

- Benzaldehyde
- Formamide
- Hydrochloric acid (for hydrolysis)
- Sodium hydroxide solution (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

- A mixture of benzaldehyde and an excess of formamide is heated to a high temperature (typically 160-180 °C) for several hours.
- During the reaction, the intermediate N-formyl derivatives of benzylamine and dibenzylamine are formed, which are further alkylated in situ.
- After the reaction is complete, the mixture is cooled and then hydrolyzed with a strong acid (e.g., hydrochloric acid) to convert the formyl derivatives to their corresponding amine hydrochlorides.
- The acidic solution is then made basic by the addition of a sodium hydroxide solution to liberate the free amines.
- The product is extracted with an organic solvent.
- The organic layer is dried and the solvent is evaporated.
- **Tribenzylamine** can be isolated and purified from the resulting mixture of primary, secondary, and tertiary amines by techniques such as fractional distillation or column chromatography, followed by recrystallization.


Visualizing Key Processes

To further elucidate the structure and synthesis of **tribenzylamine**, the following diagrams are provided.


[Click to download full resolution via product page](#)

Caption: Molecular Structure of **Tribenzylamine**

[Click to download full resolution via product page](#)

Caption: N-Alkylation Synthesis of **Tribenzylamine**

[Click to download full resolution via product page](#)

Caption: Characterization Workflow for **Tribenzyllamine**

Applications in Research and Development

Tribenzyllamine finds diverse applications in the scientific community:

- Synthetic Chemistry: It serves as a substrate in the development of new catalytic reactions, including C-N bond formation and debenzylation reactions.[4]
- Catalysis: **Tribenzyllamine** can act as a catalyst in various organic transformations.[3]

- Materials Science: Its derivatives are explored for applications in materials with specific electronic or optical properties.

Safety and Handling

Tribenzylamine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of **tribenzylamine** for professionals engaged in scientific research and development. The detailed data and protocols aim to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokikipedia.com](https://www.grokikipedia.com) [grokikipedia.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Tribenzylamine: A Symmetrical Tertiary Amine for Advanced Scientific Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683019#tribenzylamine-as-a-symmetrical-tertiary-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com